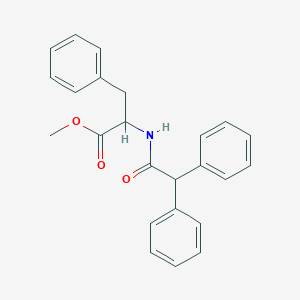

Methyl N-(diphenylacetyl)phenylalaninate

Übersicht

Beschreibung

“Methyl N-(diphenylacetyl)phenylalaninate” is a compound that belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a practical synthesis of methyl ®-N-(2,6-dimethylphenyl)alaninate, a key intermediate for ®-metalaxyl, has been developed by the use of lipase-catalyzed hydrolytic kinetic resolution . Another study reported the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .

Molecular Structure Analysis

The molecular formula of “Methyl N-(diphenylacetyl)phenylalaninate” is C12H15NO3 . The average mass is 221.252 Da and the monoisotopic mass is 221.105194 Da .

Wissenschaftliche Forschungsanwendungen

Microbial Biosynthesis

Efficient biosynthesis of L-phenylalanine, the mirror-image counterpart of D-phenylalanine, is essential. Researchers are exploring microbial pathways to enhance production yields. However, D-phenylalanine methyl ester’s role in these pathways remains an active area of investigation .

Neurotransmitter Metabolism

D-phenylalanine methyl ester is involved in neurotransmitter metabolism:

- Phenylethanolamine N-methyltransferase : This enzyme catalyzes the conversion of dopamine to epinephrine and is influenced by glucocorticoids .

Chiral Selectors and Resolving Agents

D-phenylglycine derivatives, including N-acetyl-D-phenylglycine, serve as resolving agents for enantiomers. These compounds are cost-effective alternatives for chiral separations and capillary electrophoresis .

Semisynthetic Antibiotics

D-phenylglycine, derived from D-phenylalanine, plays a crucial role in the synthesis of semisynthetic antibiotics. Its applications extend beyond drug development .

Wirkmechanismus

Target of Action

Methyl N-(diphenylacetyl)phenylalaninate is a derivative of phenylalanine . Phenylalanine is known to influence the secretion of anabolic hormones and supply fuel during exercise . .

Mode of Action

It is known that phenylalanine and its derivatives play a role in the synthesis of neurotransmitters norepinephrine and dopamine . These neurotransmitters are associated with antidepressant effects .

Biochemical Pathways

For instance, phenylalanine is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, and play a role in mental performance during stress-related tasks .

Eigenschaften

IUPAC Name |

methyl 2-[(2,2-diphenylacetyl)amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c1-28-24(27)21(17-18-11-5-2-6-12-18)25-23(26)22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22H,17H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNGNTUQPHZKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

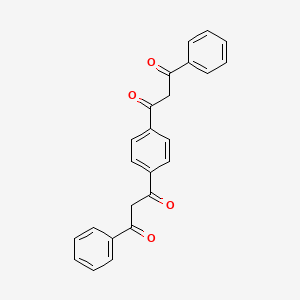

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322796 | |

| Record name | Methyl N-(diphenylacetyl)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(2,2-diphenylacetyl)amino]-3-phenylpropanoate | |

CAS RN |

7621-95-6 | |

| Record name | NSC402050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-(diphenylacetyl)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B1660332.png)

![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-methylbenzenesulfonate](/img/structure/B1660342.png)